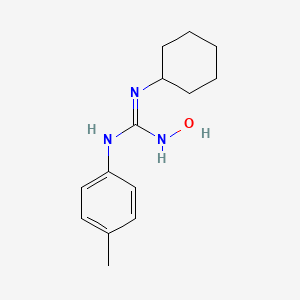![molecular formula C23H16BrNO2 B5001440 3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5001440.png)
3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound that belongs to the class of azabicyclo compounds. It is commonly referred to as BPH-1358 and has been studied extensively for its potential use in various scientific research applications.
作用机制
BPH-1358 acts as a sigma-2 receptor ligand, which can induce apoptosis in cancer cells. The sigma-2 receptor is overexpressed in various cancer cells, and BPH-1358 may be able to selectively target these cells, leading to their apoptosis. Additionally, BPH-1358 may also have an effect on calcium signaling in cells, which can further contribute to its apoptotic effects.
Biochemical and Physiological Effects:
BPH-1358 has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, BPH-1358 may also have an effect on calcium signaling in cells, which can further contribute to its apoptotic effects. However, further research is needed to fully understand the biochemical and physiological effects of BPH-1358.
实验室实验的优点和局限性
One advantage of using BPH-1358 in lab experiments is its high affinity for the sigma-2 receptor, which can allow for selective targeting of cancer cells. Additionally, BPH-1358 is relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using BPH-1358 is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on BPH-1358. One potential direction is to further explore its use as a therapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPH-1358, as well as its potential limitations. Finally, research could also focus on developing more selective ligands for the sigma-2 receptor, which may improve the efficacy and safety of these types of compounds.
In conclusion, BPH-1358 is a chemical compound that has been studied for its potential use in various scientific research applications. Its high affinity for the sigma-2 receptor and potential as a therapeutic agent for cancer make it an interesting compound for further research. However, further studies are needed to fully understand its biochemical and physiological effects, as well as its potential limitations.
合成方法
The synthesis of BPH-1358 can be achieved through a multistep process that involves the reaction of 4-bromobenzaldehyde and cyclopentanone in the presence of sodium ethoxide to form 3-(4-bromophenyl)-3-cyclopenten-1-one. This intermediate is then reacted with diphenylacetylene in the presence of palladium acetate and triphenylphosphine to form the final product, BPH-1358.
科学研究应用
BPH-1358 has been studied for its potential use in various scientific research applications, including its ability to act as a ligand for the sigma-2 receptor. This receptor is involved in various cellular processes, including cell growth and apoptosis. BPH-1358 has been shown to have a high affinity for the sigma-2 receptor and may have potential as a therapeutic agent for various diseases, including cancer.
属性
IUPAC Name |
3-(4-bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2/c24-17-11-13-18(14-12-17)25-21(26)19-20(22(25)27)23(19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSINEGQWJAWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dimethylphenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001373.png)
![methyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5001376.png)
![(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxo-N-propylhexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5001386.png)
![1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol](/img/structure/B5001387.png)

![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5001403.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5001410.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5001432.png)
![3-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5001443.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5001456.png)
![5-({3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5001463.png)